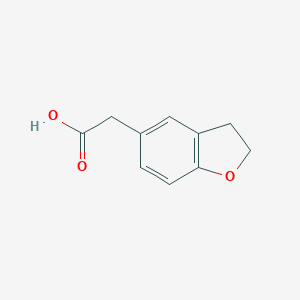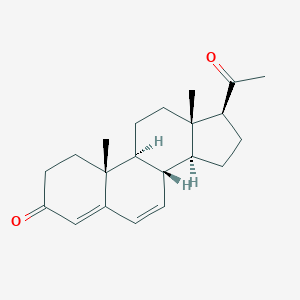
Estradiol enanthate
概要
説明
エストラジオールエナンタートは、エストラジオールエプタノアートとしても知られており、天然に存在するエストロゲンであるエストラジオールの合成エステルです。主にホルモン性避妊薬やホルモン補充療法に使用されます。 この化合物は、その持続的な効果で知られており、月経周期の注入式避妊薬として人気があります .
準備方法
合成経路と反応条件: エストラジオールエナンタートは、エストラジオールをエナンチン酸(ヘプタン酸)とエステル化する反応で合成されます。反応では通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用して、エステル結合の形成を促進します。 反応は、エステル結合の加水分解を防ぐため、無水条件下で行われます .
工業生産方法: 工業的な設定では、エストラジオールエナンタートの合成は、同様のエステル化プロセスをより大規模に行うことから成ります。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 プロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれており、不純物を除去します .
化学反応の分析
反応の種類: エストラジオールエナンタートは、加水分解、酸化、還元など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: エストラジオールエナンタートは、水と酸または塩基触媒の存在下で、エストラジオールとエナンチン酸に分解することができます。
酸化: 過マンガン酸カリウムなどの酸化剤は、エストラジオールエナンタートを酸化してエストロンエナンタートを形成することができます。
還元: 水素化リチウムアルミニウムなどの還元剤は、エストラジオールエナンタートを還元してジヒドロエストラジオールエナンタートを形成することができます.
生成される主な生成物:
加水分解: エストラジオールとエナンチン酸。
酸化: エストロンエナンタート。
還元: ジヒドロエストラジオールエナンタート.
4. 科学研究への応用
エストラジオールエナンタートは、科学研究において幅広い用途を持っています。
化学: クロマトグラフィーおよび分光法の開発のための分析化学における基準化合物として使用されます。
生物学: エストロゲン感受性組織における細胞プロセスと遺伝子発現への影響について研究されています。
医学: ホルモン補充療法、避妊薬処方、閉経症状の治療における役割について広く研究されています。
科学的研究の応用
Estradiol enanthate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectrometric methods.
Biology: Studied for its effects on cellular processes and gene expression in estrogen-responsive tissues.
Medicine: Extensively researched for its role in hormone replacement therapy, contraceptive formulations, and treatment of menopausal symptoms.
Industry: Utilized in the pharmaceutical industry for the production of long-acting estrogen formulations.
作用機序
エストラジオールエナンタートは、エストロゲン受容体のアゴニストとして作用します。投与されると、エストラジオールに分解され、その後、生殖器、乳房、視床下部などの標的組織のエストロゲン受容体に結合します。この結合は受容体を活性化し、遺伝子発現の変化とそれに続く生理学的効果をもたらします。 この化合物の持続的な作用は、体内での徐放と徐々の加水分解によるものです .
6. 類似の化合物との比較
エストラジオールエナンタートは、エストラジオールバレレート、エストラジオールシピオネート、エストラジオールベンゾアートなどの他のエストロゲンエステルと比較されることがよくあります。
類似の化合物:
エストラジオールバレレート: エストラジオールのもう1つの長時間の作用を持つエステルで、ホルモン補充療法に一般的に使用されます。
エストラジオールシピオネート: 機能は似ていますが、エステル鎖がわずかに異なり、薬物動態に影響を与えます。
エストラジオールベンゾアート: 短時間の作用を持つエステルで、より即効性のある効果を得るために使用されますが、持続時間は短くなります
独自性: エストラジオールエナンタートの独自の機能は、作用時間と安定性のバランスが取れている点であり、月1回の投与に最適です。 薬物動態プロファイルにより、持続的な放出と一定のエストロゲンレベルが実現し、短時間の作用を持つエステルと比較して投与頻度が低くなります .
類似化合物との比較
Estradiol valerate: Another long-acting ester of estradiol, commonly used in hormone replacement therapy.
Estradiol cypionate: Similar in function but with a slightly different ester chain, affecting its pharmacokinetics.
Estradiol benzoate: A shorter-acting ester, used for more immediate but shorter duration effects
Uniqueness: Estradiol enanthate’s unique feature is its balance between duration of action and stability, making it ideal for monthly administration. Its pharmacokinetic profile allows for sustained release and consistent estrogen levels, reducing the frequency of administration compared to shorter-acting esters .
特性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTZQAOOLFXAY-BZDYCCQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023001 | |
| Record name | Estradiol enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-37-0 | |
| Record name | Estradiol enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol enanthate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Estradiol enanthate exert its contraceptive effect?
A1: this compound, a combination of an estrogen and a progestogen, primarily prevents pregnancy by inhibiting ovulation. [] It achieves this by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [] This hormonal suppression prevents the development and release of a mature egg from the ovary. []
Q2: Beyond ovulation inhibition, what other mechanisms contribute to the contraceptive efficacy of this compound?
A2: this compound also induces changes in the cervical mucus, making it thicker and less hospitable for sperm penetration. [] Additionally, it alters the endometrial lining, making it less receptive to implantation of a fertilized egg. []
Q3: What metabolic changes have been observed in studies investigating the effects of this compound on lipid profiles?
A3: Research on lactating goats administered this compound in doses comparable to human prescriptions revealed significant decreases in plasma total lipids, triglycerides, phospholipids, and total cholesterol. [] Interestingly, the cholesterol ester ratio remained unaffected in all treatment groups. [] These findings highlight the influence of this compound on lipid metabolism and warrant further investigation.
Q4: What is the molecular formula and weight of this compound?
A4: As this specific information is not provided in the provided research papers, further research would be needed.
Q5: How does varying the dosage of this compound components affect its cycling effects?
A5: Studies exploring different doses of this compound components, specifically dihydroxyprogesterone acetophenide and this compound, reveal that specific combinations, like 150 mg and 10 mg respectively, demonstrate more favorable cycling effects. [] This underscores the importance of precise dose optimization for achieving desired outcomes.
Q6: What is the duration of action of a single injection of this compound?
A6: this compound, when administered as a monthly intramuscular injection, provides contraceptive efficacy for approximately one month. [, , ]
Q7: Have any animal models been used to study the effects of this compound?
A8: Yes, research on rhesus monkeys demonstrated that this compound effectively suppressed follicular growth, leading to endometrial hyperplasia and uterine muscle hypertrophy. [] These findings highlight the use of animal models in understanding the pharmacodynamic effects of this compound.
Q8: What do endometrial biopsies reveal about the effects of this compound?
A9: Endometrial biopsies from women using this compound show varying degrees of secretory activity in the glands and pseudodecidual changes in the stroma. [] These histological changes reflect the hormonal influence of the drug on the endometrium.
Q9: What analytical methods have been employed to assess the hormonal effects of this compound?
A10: Research on this compound utilized various analytical techniques to evaluate its hormonal effects. These methods included rat ventral prostate weight assay to determine luteinizing hormone (LH) levels, pregnanediol excretion levels to assess ovulation, and immunologic assays to confirm LH inhibition. [] Additionally, vaginal cytology and endometrial biopsies were used to evaluate the drug's impact on the female reproductive system. []
Q10: How did researchers determine the presence of anovulatory cycles in women using this compound?
A11: To confirm the absence of ovulation (anovulation) during this compound treatment, researchers measured pregnanediol levels in urine. [] Significantly low pregnanediol levels, consistently below 1 mg/24 hours after three and six months of treatment, indicated the suppression of ovulation. []
Q11: What are some alternative injectable contraceptive options to this compound?
A12: Besides this compound, other injectable progestogens used for contraception include medroxyprogesterone acetate, often administered every three months, and norethisterone enanthate, typically injected every two months. [] These alternatives offer varied administration schedules and have been studied for their contraceptive efficacy and side effect profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)






